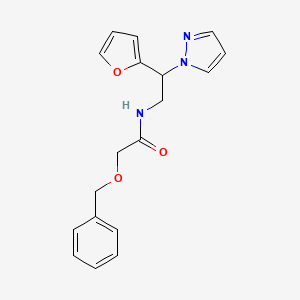![molecular formula C19H25N5O3 B2563615 ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate CAS No. 1326840-10-1](/img/structure/B2563615.png)
ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is a synthetic compound with a complex chemical structure. It belongs to a class of compounds known for their triazole and piperidine functionalities. These structural components are significant in medicinal chemistry and drug development due to their biological activities.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate is typically synthesized through a multi-step process involving the formation of the triazole ring, followed by its coupling with piperidine. Key reaction steps include:
Click Chemistry: : The triazole ring is often synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Coupling Reaction: : The triazole is then coupled with piperidine-1-carboxylate through an amide bond formation. This usually involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial synthesis may utilize automated continuous-flow reactors for the CuAAC reaction to enhance efficiency and yield. Solvent-free conditions or green chemistry approaches can also be adopted to minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: : Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the ethylphenyl group, forming ketones or aldehydes.
Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: : The compound is susceptible to nucleophilic substitution reactions, where functional groups attached to the piperidine or triazole rings can be replaced.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4 (potassium permanganate), CrO3 (chromium trioxide)
Reducing Agents: : LiAlH4 (lithium aluminum hydride), NaBH4 (sodium borohydride)
Substitution Reagents: : Halogens or strong nucleophiles like NaCN (sodium cyanide), NH3 (ammonia)
Major Products Formed
Depending on the reaction conditions, products can range from oxidized derivatives to various substituted triazole or piperidine analogs.
科学的研究の応用
Chemistry: : The compound serves as a precursor for synthesizing more complex molecules and as a building block for studying new chemical reactions and pathways.
Biology: : In biological research, it can act as a ligand in binding studies, helping to understand protein-ligand interactions.
Medicine: : The triazole ring's bioactivity makes it a potential candidate for drug development, including antifungal, antibacterial, and anticancer agents.
Industry: : Used in the development of new materials, including polymers and nanomaterials with specialized functions.
作用機序
Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate exerts its effects through its triazole ring, which can interact with various molecular targets. It may inhibit enzymes by binding to the active site or modulate receptor activity by mimicking endogenous ligands. The precise pathways and targets depend on the specific context and application.
類似化合物との比較
Similar Compounds: : Examples include ethyl 4-({[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate and ethyl 4-({[1-(4-phenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate.
Uniqueness: : The unique combination of an ethyl group on the phenyl ring and the specific piperidine-triazole linkage distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity.
Ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate stands out due to its balanced properties and potential for various applications in research and industry.
特性
IUPAC Name |
ethyl 4-[[1-(4-ethylphenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-3-14-5-7-16(8-6-14)24-13-17(21-22-24)18(25)20-15-9-11-23(12-10-15)19(26)27-4-2/h5-8,13,15H,3-4,9-12H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQWCIFZUDLDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCN(CC3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2563539.png)
![7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2563540.png)
![N-(4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2563541.png)


![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2563549.png)
![4-amino-N5-[(2-fluorophenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2563550.png)
![diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2563552.png)


